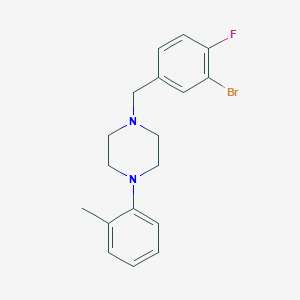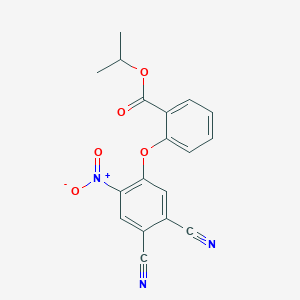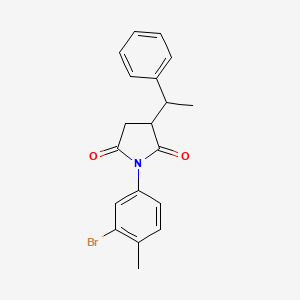
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine, also known as BFBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFBM is a piperazine derivative and belongs to the class of phenylpiperazines. It is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is not fully understood. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
実験室実験の利点と制限
One of the major advantages of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is its ease of synthesis. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine can be easily synthesized in large quantities with a purity of over 98%. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to have low toxicity in animal models.
One of the limitations of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is its limited solubility in water. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). This limits its application in certain experiments that require water-soluble compounds.
将来の方向性
There are several future directions for the research on 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine. One of the future directions is the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential therapeutic agent for the treatment of depression and anxiety disorders. Another future direction is the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential chemotherapeutic agent for the treatment of various types of cancer. The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine needs to be further elucidated to understand its potential applications in various fields.
Conclusion
In conclusion, 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine can be easily synthesized in large quantities with a purity of over 98%. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential applications in the field of neuroscience and oncology. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models and has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has several advantages and limitations for lab experiments. There are several future directions for the research on 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine, including the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential therapeutic agent for the treatment of depression and anxiety disorders and the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential chemotherapeutic agent for the treatment of various types of cancer.
合成法
The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2-methylphenylpiperazine in the presence of a base. The reaction yields 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a white crystalline powder with a purity of over 98%. The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is a straightforward process and can be easily scaled up for large-scale production.
科学的研究の応用
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been the subject of extensive research due to its potential applications in various fields. One of the major applications of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is in the field of neuroscience. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied as a potential therapeutic agent for the treatment of depression and anxiety disorders.
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been studied for its potential applications in the field of oncology. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
特性
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2/c1-14-4-2-3-5-18(14)22-10-8-21(9-11-22)13-15-6-7-17(20)16(19)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDLTIAGNFPDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258404 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)


![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6059737.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)

![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)
![1-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6059769.png)

![1-[2-methoxy-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6059794.png)